![molecular formula C18H18N2O4 B2600808 7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione CAS No. 111904-37-1](/img/structure/B2600808.png)

7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

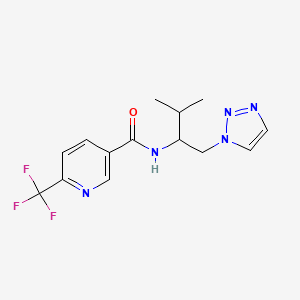

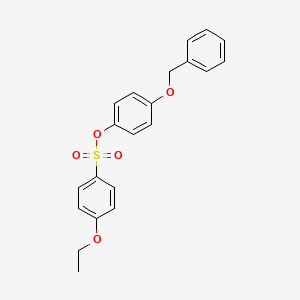

The compound “7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione” has the CAS Number 111904-37-1 . It has a molecular formula of C18H18N2O4 and a molecular weight of 326.35 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H18N2O4/c21-17-13-5-1-3-7-15 (13)23-11-10-20-18 (22)14-6-2-4-8-16 (14)24-12-9-19-17/h1-8H,9-12H2, (H,19,21) (H,20,22) . This code provides a textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

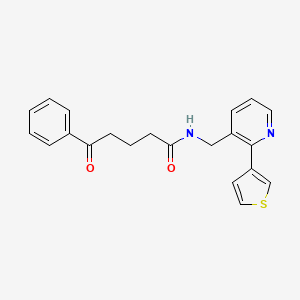

Coordination Chemistry and Palladium Complexes

This compound has been studied in coordination chemistry due to its unique macrocyclic structure. Specifically, it forms complexes with palladium(II). One notable study investigated the structure and dynamic behavior of palladium(II) complexes formed from trans-N2S2 macrocyclic ligands. The compound L1 (7,8,17,18-tetrahydro-6H, 16H-dibenzo[g,o][1,9,5,13]dithiadiazacyclohexadecine) exists as an equilibrium mixture of two diastereomers in solution, observable by ^13C NMR. These diastereomers interconvert at elevated temperatures, with a Gibbs activation energy (ΔG‡) of 63.3 kJ mol⁻¹ at 288 K. X-ray crystallography revealed the meso diastereomer’s distorted square-planar geometry around the palladium atom .

Catalysis and Buchwald-Hartwig Cross Coupling

The compound’s unique structure makes it a suitable ligand for various catalytic reactions. For instance, it can be employed in Buchwald-Hartwig cross-coupling reactions. Researchers have explored its use in promoting efficient C-N bond formation, facilitating the synthesis of valuable organic compounds .

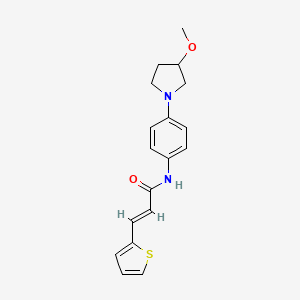

Organic Synthesis and Suzuki-Miyaura Coupling

In organic synthesis, this compound has found application in Suzuki-Miyaura coupling reactions. By serving as a ligand, it enables the cross-coupling of aryl or heteroaryl boronic acids with aryl halides, leading to biaryl products. This method is widely used for constructing complex organic molecules .

Transition Metal-Catalyzed Reactions

The compound’s macrocyclic framework allows it to participate in various transition metal-catalyzed reactions. Notably, it has been investigated in Stille coupling, Sonogashira coupling, Negishi coupling, and Heck coupling reactions. These transformations enable the efficient formation of carbon-carbon and carbon-heteroatom bonds .

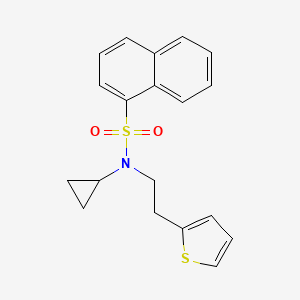

Materials Science and Supramolecular Chemistry

Given its intriguing macrocyclic architecture, this compound could also find applications in materials science and supramolecular chemistry. Researchers may explore its self-assembly properties, host-guest interactions, or potential as a building block for functional materials.

Safety and Hazards

Propiedades

IUPAC Name |

2,13-dioxa-5,16-diazatricyclo[16.4.0.07,12]docosa-1(22),7,9,11,18,20-hexaene-6,17-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-17-13-5-1-3-7-15(13)23-11-10-20-18(22)14-6-2-4-8-16(14)24-12-9-19-17/h1-8H,9-12H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSHWBLMSZSDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2600728.png)

![5,11-Bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8lambda5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate](/img/structure/B2600740.png)

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2600741.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone](/img/structure/B2600742.png)

![N-(benzo[b]thiophen-5-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600747.png)

![2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2600748.png)